N-(3-(5-(2-((6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)amino)pyrimidin-4-yl)-2-ethylthiazol-4-yl)phenyl)-N-methylbenzenesulfonamide
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Overview
Description
GSK1645895 is a compound developed by GlaxoSmithKline, a leading pharmaceutical company. This compound has been studied for its potential therapeutic applications, particularly in targeting specific enzymes and pathways involved in various diseases.
Preparation Methods
The synthesis of GSK1645895 involves multiple steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of 4-(aminomethyl)-3-(trifluoromethyl)benzonitrile and 4-chloro-N,6-dimethyl-1,3,5-triazin-2-amine. These intermediates are then coupled under specific reaction conditions to form GSK1645895 . Industrial production methods for this compound would likely involve scaling up these reactions while ensuring high purity and yield.
Chemical Reactions Analysis
GSK1645895 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromination reagents, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of the intermediate can lead to the formation of a brominated product, which can then undergo further reactions to yield the final compound .
Scientific Research Applications
GSK1645895 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a tool compound to study enzyme inhibition and metabolic pathways. In biology and medicine, GSK1645895 has been investigated for its potential to target specific enzymes involved in diseases such as cancer and parasitic infections . Its ability to inhibit certain enzymes makes it a valuable compound for drug discovery and development.
Mechanism of Action
The mechanism of action of GSK1645895 involves the inhibition of specific enzymes. It targets enzymes involved in metabolic pathways, thereby disrupting the normal function of these pathways. This inhibition can lead to the suppression of disease progression, making GSK1645895 a potential therapeutic agent. The molecular targets and pathways involved include enzymes such as phosphatidylinositol 3-kinase and serine/threonine-protein kinase .
Comparison with Similar Compounds
GSK1645895 can be compared with other similar compounds such as GSK2188764, GSK2181306, and GSK2197149. These compounds share structural similarities and target similar enzymes. GSK1645895 is unique in its specific binding affinity and inhibitory potency, making it a valuable compound for research and therapeutic applications .
References
Properties
Molecular Formula |
C33H34N8O3S2 |
---|---|
Molecular Weight |
654.8 g/mol |
IUPAC Name |
N-[3-[5-[2-[[6-(4-acetylpiperazin-1-yl)pyridin-3-yl]amino]pyrimidin-4-yl]-2-ethyl-1,3-thiazol-4-yl]phenyl]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C33H34N8O3S2/c1-4-30-38-31(24-9-8-10-26(21-24)39(3)46(43,44)27-11-6-5-7-12-27)32(45-30)28-15-16-34-33(37-28)36-25-13-14-29(35-22-25)41-19-17-40(18-20-41)23(2)42/h5-16,21-22H,4,17-20H2,1-3H3,(H,34,36,37) |
InChI Key |
DFNROAQMFQXLQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(S1)C2=NC(=NC=C2)NC3=CN=C(C=C3)N4CCN(CC4)C(=O)C)C5=CC(=CC=C5)N(C)S(=O)(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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